molecular formula C14H11N3O4S B4304839 5-[(4-methyl-2-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole

5-[(4-methyl-2-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B4304839
M. Wt: 317.32 g/mol
InChI Key: MXMWOJAICKJTNO-UHFFFAOYSA-N
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Description

5-[(4-methyl-2-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methyl-2-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methyl-2-nitrophenol with a suitable alkylating agent to form the nitrophenoxy intermediate. This intermediate is then reacted with a thienyl-containing compound under specific conditions to form the final oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-methyl-2-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dichloromethane are often used to dissolve the compound and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional oxygen-containing functional groups.

Scientific Research Applications

5-[(4-methyl-2-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(4-methyl-2-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole
  • 5-[(4-methylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole
  • 5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-furyl)-1,2,4-oxadiazole

Uniqueness

What sets 5-[(4-methyl-2-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both a nitrophenoxy and a thienyl group in the same molecule allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

5-[(4-methyl-2-nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-9-4-5-11(10(7-9)17(18)19)20-8-13-15-14(16-21-13)12-3-2-6-22-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMWOJAICKJTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780997
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(4-methyl-2-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
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5-[(4-methyl-2-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
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5-[(4-methyl-2-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
Reactant of Route 4
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5-[(4-methyl-2-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole

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